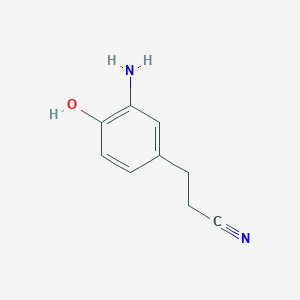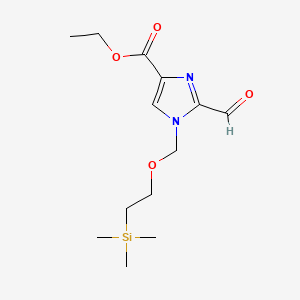
Ethyl 2-formyl-4-oxazoleacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formyl-4-oxazoleacetate: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl ester and formyl groups attached to the oxazole ring contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 2-formyl-4-oxazoleacetate typically begins with readily available starting materials such as ethyl acetoacetate and formamide.
Cyclization Reaction: The key step involves the cyclization of ethyl acetoacetate with formamide under acidic or basic conditions to form the oxazole ring. This reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the oxazole intermediate is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 2-formyl-4-oxazoleacetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Ethyl 2-formyl-4-oxazoleacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oxazole derivatives. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.
Mécanisme D'action
The mechanism by which Ethyl 2-formyl-4-oxazoleacetate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-formyl-4-thiazoleacetate: Similar structure but contains a sulfur atom instead of oxygen in the ring.
Methyl 2-formyl-4-oxazoleacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-formyl-5-oxazoleacetate: Similar structure but with the formyl group at a different position on the oxazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which influences its reactivity and interaction with other molecules. The presence of both the formyl and ethyl ester groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H22N2O4Si |
|---|---|
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
ethyl 2-formyl-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-15(12(9-16)14-11)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3 |
Clé InChI |
SKBFWHZIYXLCHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=N1)C=O)COCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
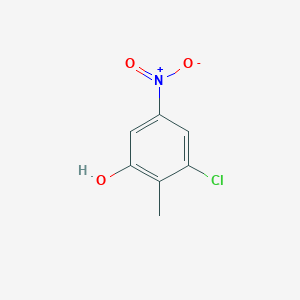
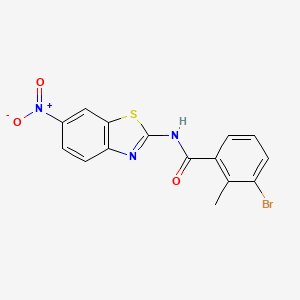

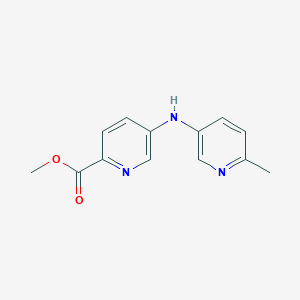

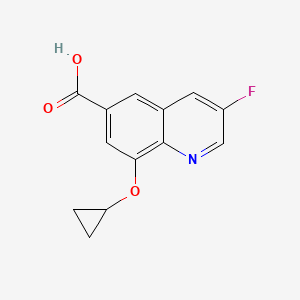

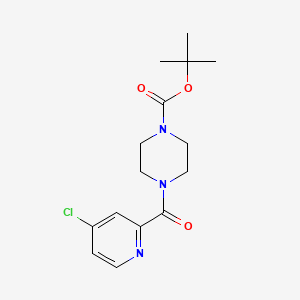
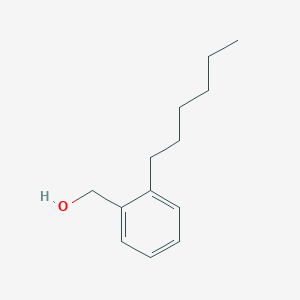
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
